Cas no 2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol)

(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol
- EN300-1771291
- 2227682-64-4
- (2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol
-
- インチ: 1S/C10H15NO2/c1-13-7-8-2-4-9(5-3-8)10(11)6-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
- InChIKey: IYGKUYNAJKWZPY-SNVBAGLBSA-N
- ほほえんだ: OC[C@H](C1C=CC(COC)=CC=1)N
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 55.5Ų
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771291-10.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 10g |
$7128.0 | 2023-05-23 | ||
Enamine | EN300-1771291-1.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 1g |
$1658.0 | 2023-05-23 | ||
Enamine | EN300-1771291-0.05g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.05g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1771291-0.5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1771291-2.5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1771291-5.0g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 5g |
$4806.0 | 2023-05-23 | ||
Enamine | EN300-1771291-10g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 10g |
$7128.0 | 2023-09-20 | ||
Enamine | EN300-1771291-1g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1771291-5g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 5g |
$4806.0 | 2023-09-20 | ||
Enamine | EN300-1771291-0.1g |
(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |
2227682-64-4 | 0.1g |
$1459.0 | 2023-09-20 |
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-olに関する追加情報
Chemical Profile of (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol (CAS No. 2227682-64-4)
The compound (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol, identified by its CAS number 2227682-64-4, represents a significant advancement in the field of pharmaceutical chemistry. This chiral amine derivative has garnered attention due to its unique structural features and potential applications in drug development. The presence of a stereocenter at the second carbon atom, along with the functional groups amine and methoxymethyl, makes this molecule a promising candidate for further exploration in medicinal chemistry.
In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective therapeutic agents. The stereochemistry of (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol is particularly noteworthy, as it allows for the development of drugs with improved pharmacokinetic properties and reduced side effects. This compound's structure, featuring a phenyl ring substituted at the fourth position with a methoxymethyl group, contributes to its potential biological activity by enhancing solubility and metabolic stability.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted strategies, have been employed to construct the desired stereocenter. These techniques not only ensure the correct configuration but also minimize byproduct formation, thereby improving overall yield and purity.
Current research in this area has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational modeling and molecular dynamics simulations have been instrumental in predicting the binding affinity and interaction patterns of (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol with biological targets. Such studies have provided valuable insights into its potential role as a lead compound in the development of novel therapeutics.
One of the most exciting applications of this compound is in the field of central nervous system (CNS) drug discovery. The phenyl ring and its substituents can modulate neurotransmitter activity, making it a viable candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary in vitro studies have demonstrated promising interactions with serotonin and dopamine receptors, suggesting potential therapeutic benefits.
Additionally, the methoxymethyl group introduces a lipophilic moiety that can enhance blood-brain barrier penetration, a critical factor for CNS drugs. This feature is particularly advantageous for compounds that require direct access to neural tissues. The combination of these structural elements makes (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol an attractive candidate for further pharmacological investigation.
In drug development pipelines, compounds like this often undergo rigorous testing to assess their safety and efficacy. Preclinical studies involving cell culture assays and animal models are essential to evaluate toxicity profiles and pharmacological responses. These studies provide critical data for determining whether a compound is suitable for human clinical trials.
The role of stereochemistry in drug design cannot be overstated. Enantiomers, despite having identical chemical formulas, can exhibit vastly different biological activities due to their distinct spatial arrangements. The (S)-configuration at the stereocenter of (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol is crucial for its intended biological effects, underscoring the importance of precise stereochemical control in pharmaceutical synthesis.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex chiral molecules. Techniques such as flow chemistry and biocatalysis have been particularly useful in improving yield and reducing environmental impact. These innovations are essential for translating laboratory discoveries into commercially viable drugs.
As our understanding of molecular interactions continues to evolve, so does our ability to design more effective therapeutic agents. The study of compounds like (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol contributes to this ongoing progress by providing new insights into structure-function relationships. Such knowledge is invaluable for guiding future drug discovery efforts.
In conclusion, (CAS No. 2227682-64-4) holds significant promise as a pharmaceutical intermediate with potential applications across multiple therapeutic areas. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a compelling candidate for further research and development. As scientists continue to explore its properties and applications, new opportunities for innovation in medicine are likely to emerge.
2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol) 関連製品
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)
- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)